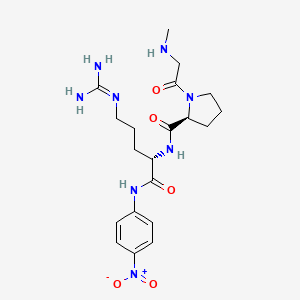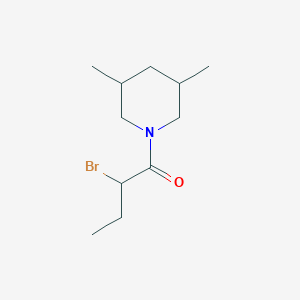
Sar-Pro-Arg-pNA
Descripción general
Descripción
Sar-Pro-Arg-pNA is a chromogenic substrate of α-thrombin . It can be used to test α-thrombin activity . The molecular weight of this compound is 462.50 and its formula is C20H30N8O5 .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 30 hydrogen atoms, 8 nitrogen atoms, and 5 oxygen atoms . The exact mass is 462.23391609 g/mol . The InChIKey is JCWLDUJEFLRICN-HOTGVXAUSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 462.5 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its topological polar surface area is 201 Ų .Aplicaciones Científicas De Investigación
Sar-Pro-Arg-pNA: Un análisis exhaustivo de las aplicaciones de la investigación científica
Desarrollo de ensayos de trombina: “this compound” sirve como un sustrato cromogénico para el ensayo de la α-trombina humana, con un valor de Km reportado de 75 µM. Esta aplicación es crucial en el desarrollo de ensayos que miden la actividad de la trombina, que es un factor esencial en el proceso de coagulación de la sangre .
Estudios enzimáticos comparativos: El compuesto se utiliza en estudios comparativos de proteinasas de cisteína, como las gingipainas R, donde se observa su escisión por diferentes enzimas. Esto ayuda a comprender la especificidad enzimática y la función en varios procesos biológicos .
Medición de la actividad de la proteinasa: En la investigación bioquímica, “this compound” se utiliza para medir la actividad de las proteinasas, enzimas que descomponen las proteínas mediante la hidrólisis de los enlaces peptídicos. Esta aplicación es significativa en el estudio del metabolismo de las proteínas y las enfermedades relacionadas .
Pruebas de eficacia de los medicamentos: El compuesto se puede emplear en la investigación farmacológica para probar la eficacia de nuevos medicamentos dirigidos a la trombina u otras enzimas relacionadas. Al observar la interacción con “this compound”, los investigadores pueden inferir los posibles efectos terapéuticos de los candidatos a fármacos .
Análisis de enzimas de unión: “this compound” se puede utilizar en procedimientos de laboratorio de rutina que implican enzimas de unión o el acoplamiento de péptidos a proteínas portadoras. Esta aplicación es fundamental para desarrollar relaciones entre proteínas y comprender sus interacciones .
Investigación en medicina veterinaria: La conversión de dosis basada en el área de superficie corporal (BSA) para diferentes animales modelo indica su uso en investigación en medicina veterinaria, particularmente en la determinación de dosis y las pruebas de medicamentos en diversas especies .
Mecanismo De Acción
Target of Action
Sar-Pro-Arg-pNA is a chromogenic substrate primarily targeting α-thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Besides its role in coagulation, thrombin also has diverse cellular effects and can influence processes such as inflammation and wound healing.
Mode of Action
The compound interacts with α-thrombin, serving as a substrate for this enzyme . The interaction between this compound and α-thrombin leads to the cleavage of the compound, which can be used to measure α-thrombin activity .
Result of Action
The cleavage of this compound by α-thrombin can be used to measure the activity of this enzyme . Therefore, the primary molecular effect of this compound’s action is the generation of a measurable signal that reflects α-thrombin activity. On a cellular level, this could influence processes such as coagulation and inflammation, which are known to be affected by thrombin activity.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sar-Pro-Arg-pNA in studying protease activity?
A1: this compound (N-Succinyl-Ala-Ala-Pro-Arg p-nitroanilide) serves as a chromogenic substrate for various proteases. Its breakdown by these enzymes releases p-nitroaniline, a yellow-colored compound. The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the level of protease activity. This makes this compound a valuable tool for quantifying the activity of proteases like thrombin [, ].
Q2: How do mutations in Protease-Activated Receptors (PARs) affect their interaction with thrombin and this compound?
A2: Research indicates that specific amino acid residues within the thrombin cleavage site of PARs significantly influence their interaction with both thrombin and this compound. For instance, mutating the Leucine residue at the P4 position of PAR1 or the P5 position of PAR4 considerably impacts the kinetics of thrombin binding and cleavage []. Moreover, while wild-type and mutant PAR1 exodomains act as non-competitive inhibitors of thrombin's hydrolysis of this compound, PAR1-P40A exhibits a mixed type of inhibition, highlighting the importance of specific residues in these interactions [].
Q3: Can you elaborate on the applications of this compound in studying the relationship between coagulation and inflammation?
A3: this compound plays a crucial role in investigating the interplay between coagulation and inflammation. By quantifying thrombin generation through this compound hydrolysis, researchers can understand the extent of coagulation activation in inflammatory conditions like mastitis and metritis in dairy cows []. This understanding contributes to a broader comprehension of how these processes interact during infection and disease progression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)



![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)
